7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications
Biological and Antimicrobial Activity
Research on triazolopyrimidine derivatives has revealed their significant potential in biological applications, particularly due to their antimicrobial properties. A study by Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant activities. This suggests the compound’s utility in developing new antimicrobial agents with potential applications in treating infections and combating resistance to existing antimicrobial drugs (Gilava, Patel, Ram, & Chauhan, 2020).
Synthesis and Chemical Properties
The synthetic pathways and chemical properties of triazolopyrimidine derivatives have been extensively studied, providing insights into their reactivity and potential for further chemical modification. Wamhoff, Kroth, and Strauch (1993) demonstrated the heterocondensation of enamino nitriles to produce triazolopyrimidines, highlighting the versatility of these compounds in organic synthesis and their potential as intermediates for further chemical reactions (Wamhoff, Kroth, & Strauch, 1993).
Antioxidant Activity
The antioxidant properties of triazolopyrimidines suggest their potential use in combating oxidative stress, a factor in many diseases and aging processes. The study by Gilava et al. (2020) mentioned above also evaluated the antioxidant activity of synthesized triazolopyrimidine compounds, indicating their potential therapeutic applications in diseases where oxidative stress plays a role (Gilava, Patel, Ram, & Chauhan, 2020).
Supramolecular Chemistry
Triazolopyrimidines have also been explored for their role in supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, showcasing the potential of these compounds in the design of new materials and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mechanism of Action
Target of Action
The primary targets of the compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors
Biochemical Pathways
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its effects on biochemical pathways need to be investigated.
Result of Action
As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , further studies are required to describe these effects.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-7-5-6-8-16(13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-9-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZVFZCGWDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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